3,5-difluoro-N-(3-iodophenyl)benzamide
Description
Properties
Molecular Formula |
C13H8F2INO |
|---|---|
Molecular Weight |
359.11 g/mol |
IUPAC Name |
3,5-difluoro-N-(3-iodophenyl)benzamide |
InChI |
InChI=1S/C13H8F2INO/c14-9-4-8(5-10(15)6-9)13(18)17-12-3-1-2-11(16)7-12/h1-7H,(H,17,18) |
InChI Key |
JVFHHLIMYHHDRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC(=O)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Direct Amidation via Coupling Reagents
The most common approach involves reacting 3,5-difluorobenzoic acid with 3-iodoaniline using coupling agents. In a representative procedure, 3,5-difluorobenzoic acid (1.0 equiv) is activated with dicyclohexylcarbodiimide (DCC, 1.2 equiv) and dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane at 0°C. After 30 minutes, 3-iodoaniline (1.05 equiv) is added, and the mixture is stirred at room temperature for 24 hours. Workup with aqueous HCl and chromatography yields the product in 76–85% purity.
Table 1: Comparison of Coupling Agents for Amide Formation
| Coupling Agent | Solvent | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DCC/DMAP | DCM | RT | 85 | 98.2 |
| HATU | DMF | 0°C → RT | 92 | 99.1 |
| EDCl/HOBt | THF | RT | 78 | 97.5 |
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) demonstrates superior efficiency due to its ability to minimize racemization.
Schotten-Baumann Reaction with Acyl Chloride
3,5-Difluorobenzoyl chloride, prepared by treating 3,5-difluorobenzoic acid with thionyl chloride (SOCl₂) at reflux, reacts with 3-iodoaniline in a biphasic system (NaOH/CH₂Cl₂). This method achieves 70–80% yield but requires stringent pH control to avoid hydrolysis.
Palladium-Catalyzed Carbonylation
A patent-pending method adapts Pd₂(dba)₃ (2.5 mol%) with P(4-OMePh)₃ (10 mol%) in toluene at 120°C under CO atmosphere. This one-pot synthesis converts 3-iodoaniline and 3,5-difluorobenzoyl chloride to the target compound in 72% yield, leveraging carbon monoxide insertion for direct amidation.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Methanol emerges as the optimal solvent for both amidation and crystallization. At 55°C, methanol fully dissolves the crude product, and subsequent water addition induces precipitation with 99.5% purity, avoiding toxic solvents like acetonitrile.
Table 2: Crystallization Solvent Screening
| Solvent System | Purity (%) | Crystal Morphology |
|---|---|---|
| Methanol-Water | 99.5 | Needles |
| Ethanol-Water | 98.7 | Plates |
| Acetonitrile | 99.1 | Prisms |
Catalytic Ligand Screening
Phosphine ligands significantly impact Pd-catalyzed routes. P(4-OMePh)₃ increases yield to 72% compared to 52% with PPh₃, attributed to enhanced electron-donating properties stabilizing the Pd intermediate.
Industrial-Scale Production
Aromsyn’s kilogram-scale synthesis employs continuous flow reactors for DCC-mediated amidation, achieving 98% purity (NLT) with batch-specific COA. Key parameters include:
- Residence Time : 120 seconds at 40°C
- Throughput : 15 kg/day
- Cost Efficiency : $230/kg at 100 kg batches.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
3,5-difluoro-N-(3-iodophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The presence of the iodine atom makes it suitable for palladium-catalyzed coupling reactions such as Suzuki and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Major Products Formed
Substitution Reactions: Formation of derivatives with different substituents replacing the iodine atom.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Reduction: Formation of reduced products such as amines or alcohols.
Scientific Research Applications
3,5-difluoro-N-(3-iodophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its properties in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3,5-difluoro-N-(3-iodophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atoms enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Comparison with Similar Benzamide Derivatives
Structural Analogues and Substituent Effects
The following table summarizes key benzamide derivatives and their structural/functional differences:
Key Observations:
Substituent Impact on Biological Activity: Roflumilast demonstrates that electron-withdrawing groups (e.g., difluoromethoxy) and heteroaromatic rings (3,5-dichloropyridyl) enhance PDE4 inhibition . In contrast, the iodine substituent in this compound may favor applications requiring heavy atoms (e.g., crystallography or radiopharmaceuticals) rather than enzyme inhibition. Anacardic Acid Derivatives highlight the importance of 2-acylamino side chains for PCAF HAT inhibition (e.g., 79% inhibition for compound 17). The absence of such a side chain in this compound suggests divergent mechanisms or targets .
Fluorine atoms enhance metabolic stability and membrane permeability due to their electronegativity and small atomic radius, a feature shared with roflumilast and flutolanil .
Synthetic Considerations :
- The synthesis of iodinated benzamides may require specialized coupling reagents or catalysts (e.g., Ullmann or Buchwald-Hartwig reactions), unlike methyl or chlorophenyl derivatives, which are more straightforward .
Q & A
Q. What are the optimal synthetic routes for preparing 3,5-difluoro-N-(3-iodophenyl)benzamide, and how can reaction efficiency be monitored?
The compound is synthesized via condensation of 3,5-difluorobenzoyl chloride with 3-iodoaniline. Key parameters include:
- Solvent : N,N′-dimethylformamide (DMF) at 60°C, which facilitates acylation without side reactions .
- Monitoring : Reaction progress is tracked via thin-layer chromatography (TLC) or in situ Fourier-transform infrared (FTIR) spectroscopy to observe the disappearance of the acyl chloride peak (~1770 cm⁻¹) .
- Purification : Column chromatography using silica gel and ethyl acetate/hexane mixtures yields pure product.
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., fluorine substituents at 3,5-positions, iodophenyl linkage). For example, the NH proton in the amide group appears as a singlet at δ ~10 ppm in DMSO-d₆ .
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., SHELX software suite) resolves bond lengths, angles, and packing motifs. For analogs, space groups like Pī (triclinic) or Pn (monoclinic) are common .
- IR : Amide C=O stretch (~1640–1680 cm⁻¹) and N-H bend (~3300 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can SHELXL refine the crystal structure of this compound, and what challenges arise during refinement?
- Refinement Workflow : SHELXL refines atomic coordinates, displacement parameters, and occupancy using high-resolution data. Hydrogen atoms are typically placed geometrically or located via difference maps .
- Challenges :
- Disorder : Iodine’s high electron density may cause anisotropic displacement artifacts. Constraints (e.g., ISOR) mitigate this.
- Twinned Data : For non-merohedral twinning, SHELXD/SHELXE can deconvolute overlapping reflections .
- Validation : R-factors (R₁ < 0.05), goodness-of-fit (GOF ~1.0), and PLATON/checkCIF ensure structural reliability .
Q. How can researchers resolve contradictions in experimental vs. computational NMR data for this compound?
- Computational Validation : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts ¹H/¹³C chemical shifts. Discrepancies >0.5 ppm suggest conformational flexibility (e.g., amide rotamers) .
- Solvent Effects : DMSO-d₆ induces deshielding of NH protons. Compare with calculated gas-phase values to isolate solvent contributions.
- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies slow-exchange conformers (e.g., restricted rotation around the amide bond) .
Q. What strategies enable the design of bioactive analogs targeting enzyme inhibition or receptor modulation?
- Scaffold Modification : Replace iodine with bioisosteres (e.g., CF₃, Br) to enhance lipophilicity or metabolic stability. For example, 3,5-difluoro-N-(3-trifluoromethylphenyl)benzamide analogs show improved pharmacokinetics .
- Structure-Activity Relationships (SAR) :
- Fluorine Positioning : 3,5-Difluoro substitution enhances electronegativity and π-stacking with aromatic residues in enzyme active sites .
- Iodophenyl Role : The iodine atom’s polarizability may facilitate halogen bonding with protein targets (e.g., kinases) .
Q. How do substituents influence the supramolecular architecture of this compound in the solid state?
- Hydrogen Bonding : Amide N-H···O=C interactions form dimers (R₂²(8) motifs). For example, in 2,3-difluoro-N-(2-pyridyl)benzamide, N-H···N hydrogen bonds create chains with interplanar angles of ~36° .
- Halogen Interactions : C-I···π contacts (3.5–4.0 Å) stabilize crystal packing .
- Packing Analysis : Mercury (CCDC) or CrystalExplorer visualizes voids and Hirshfeld surfaces to quantify intermolecular interactions .
Q. What in silico methods predict the metabolic stability and toxicity of this compound?
- ADMET Prediction : SwissADME or ADMETLab2.0 estimates:
- Molecular Dynamics (MD) : Simulations (GROMACS) assess binding stability to targets like glucokinase, where benzamide derivatives act as allosteric activators .
Methodological Tables
Q. Table 1: Crystallographic Data for Analogous Compounds
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Refinement Software |
|---|---|---|---|---|---|---|---|
| 3,5-Dichloro-N-(2-ClPh) | Pī | 5.047 | 10.28 | 13.36 | 93.55 | 2 | SHELXL-2018 |
| 2,3-Difluoro-N-(2-Pyridyl) | P2₁/c | 9.581 | 12.22 | 11.07 | 92.58 | 4 | SHELXL-97 |
Q. Table 2: Key Spectral Peaks for Characterization
| Technique | Functional Group | Observed Signal |
|---|---|---|
| ¹H NMR | Amide NH | δ 10.0–11.0 ppm |
| ¹³C NMR | Aromatic C-F | δ 110–120 ppm |
| FTIR | C=O Stretch | 1640–1680 cm⁻¹ |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
